molecular formula C21H25N3O6S B12400543 Faah/magl-IN-3

Faah/magl-IN-3

Cat. No.: B12400543
M. Wt: 447.5 g/mol
InChI Key: WSNBDRIOXKWWCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Design Strategy and Peripheral Selectivity

The development of FAAH/MAGL-IN-3 originated from efforts to create peripherally restricted inhibitors that avoid CNS-related adverse effects. Researchers synthesized a library of compounds prioritizing topological polar surface area (TPSA) and lipid membrane permeability. This compound, identified as a lead candidate, exhibited low permeability in a Parallel Artificial Membrane Permeability Assay (PAMPA), suggesting limited blood-brain barrier penetration. This property aligns with its intended use for ocular and peripheral indications, where localized enzyme inhibition is desirable.

Enzymatic Inhibition Profile

This compound demonstrates irreversible inhibition of both FAAH and MAGL, with a 1:4 selectivity ratio (FAAH IC₅₀: 179 nM; MAGL IC₅₀: 759 nM). Comparative studies highlight its dual mechanism:

Enzyme IC₅₀ (nM) Substrate Affinity Catalytic Triad Target
FAAH 179 Arachidonoyl amide Ser-Ser-Lys
MAGL 759 2-AG Ser-Asp-His

This dual activity ensures simultaneous elevation of anandamide and 2-AG, amplifying endocannabinoid-mediated effects.

Properties

Molecular Formula

C21H25N3O6S

Molecular Weight

447.5 g/mol

IUPAC Name

(4-nitrophenyl) 4-(4-butylphenyl)sulfonylpiperazine-1-carboxylate

InChI

InChI=1S/C21H25N3O6S/c1-2-3-4-17-5-11-20(12-6-17)31(28,29)23-15-13-22(14-16-23)21(25)30-19-9-7-18(8-10-19)24(26)27/h5-12H,2-4,13-16H2,1H3

InChI Key

WSNBDRIOXKWWCY-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)OC3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Rationale for Dual FAAH/MAGL Inhibition

FAAH and MAGL are the primary enzymes responsible for hydrolyzing AEA and 2-AG, respectively. Selective inhibitors of these enzymes, such as PF-3845 (FAAH-selective) and JZL184 (MAGL-selective), have demonstrated distinct pharmacological profiles, but neither fully recapitulates the effects of direct CB1 agonists like THC. The hypothesis driving JZL195's development posited that simultaneous inhibition of FAAH and MAGL would produce additive or synergistic effects, enabling broader modulation of endocannabinoid signaling while avoiding the adverse effects associated with direct receptor activation.

Scaffold Design and Structural Optimization

JZL195 was designed using an N-carbonyl piperidine/piperazine carbamate scaffold (Fig. 1), a structural motif shared by MAGL-selective (JZL184) and FAAH-selective (PF-622, PF-3845) inhibitors. Key modifications included:

  • Electrophilic carbamate group : To enable covalent inhibition of serine hydrolases.
  • N-phenoxybenzyl substitution : Optimized to balance potency and selectivity for FAAH/MAGL over off-target enzymes like neuropathy target esterase (NTE).

Competitive activity-based protein profiling (ABPP) was employed to screen inhibitor candidates against mouse brain proteomes. This high-throughput method identified JZL195 as a lead compound with IC50 values of 2 nM (FAAH) and 4 nM (MAGL) in recombinant enzyme assays.

Synthetic Pathway and Medicinal Chemistry

Chemical Synthesis of JZL195

The synthesis of JZL195 (N-(3-phenoxybenzyl)piperazine carbamate) proceeded via a multi-step route:

  • Preparation of piperazine carbamate core :

    • Piperazine was reacted with triphosgene to form the carbamate intermediate.
    • Substituents were introduced via nucleophilic aromatic substitution.
  • N-phenoxybenzyl functionalization :

    • 3-Phenoxybenzyl bromide was coupled to the carbamate core under basic conditions (e.g., K2CO3 in DMF).
  • Purification and characterization :

    • Crude product was purified by silica gel chromatography.
    • Final structure confirmed by LC-MS and NMR spectroscopy.

Key Synthetic Challenges and Solutions

  • Selectivity for FAAH/MAGL over ABHD6 and NTE : Competitive ABPP-guided optimization minimized off-target activity. JZL195 exhibited >100-fold selectivity for FAAH/MAGL over NTE (IC50 > 5 µM).
  • Metabolic stability : The carbamate linkage provided resistance to hepatic hydrolysis, enabling sustained in vivo activity.

Analytical Characterization and Selectivity Profiling

Enzymatic Inhibition Profile

JZL195 demonstrated nanomolar potency against both FAAH and MAGL (Table 1):

Enzyme IC50 (nM) Max Inhibition (%)
FAAH 2 95
MAGL 4 95
ABHD6 3600 50
NTE >5000 <20

Data derived from recombinant enzyme assays and ABPP-MudPIT analysis.

Pharmacokinetic Properties

In mice, JZL195 (20 mg/kg, i.p.) achieved:

  • Peak brain concentrations : Within 2 hours.
  • Duration of action : >10 hours of sustained FAAH/MAGL inhibition.
  • Oral bioavailability : Comparable efficacy to intraperitoneal administration.

In Vitro and In Vivo Pharmacological Evaluation

Endocannabinoid Elevation in Murine Models

JZL195 treatment (20 mg/kg, i.p.) induced:

  • 10-fold increase in brain AEA : From 15 ± 2 pmol/g to 150 ± 20 pmol/g.
  • 15-fold increase in brain 2-AG : From 5 ± 1 nmol/g to 75 ± 10 nmol/g.

These elevations correlated with near-complete inhibition of FAAH (98%) and MAGL (95%) activity in brain homogenates.

Behavioral Pharmacology

In the tetrad test, JZL195 produced CB1-dependent effects distinct from selective inhibitors:

  • Antinociception : 80% reduction in writhing (vs. 40% for JZL184 or PF-3845 alone).
  • Catalepsy : 90% immobility time in the bar test (absent in single-inhibitor groups).

Comparative Analysis with Selective FAAH/MAGL Inhibitors

Synergistic Effects in Pain Models

The dual inhibition strategy yielded additive effects unattainable with single-target agents (Fig. 2):

Assay JZL195 Efficacy JZL184 + PF-3845 Efficacy
Tail immersion 80% 75%
Acetic acid writhing 85% 80%

Data adapted from Long et al. (2009).

Discriminative Stimulus Effects

Unlike selective inhibitors, JZL195 fully substituted for THC in drug discrimination assays (85% THC-appropriate responding), indicating CB1-mediated crosstalk between AEA and 2-AG pathways.

Chemical Reactions Analysis

Faah/magl-IN-3 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of carboxylic acids, while reduction can yield alcohols .

Scientific Research Applications

Pain Management

Research indicates that dual inhibition of FAAH and MAGL can provide enhanced analgesic effects compared to single enzyme inhibition. For instance:

  • Antinociceptive Effects : Studies have shown that combined inhibition leads to significant increases in AEA levels (>10-fold) and moderate increases in 2-AG levels (2-3 fold), resulting in pronounced antinociceptive effects without the typical side effects associated with cannabinoid receptor activation .
  • Chronic Pain Models : In preclinical models of inflammatory and neuropathic pain, Faah/magl-IN-3 demonstrated efficacy in reducing pain sensitivity without inducing tolerance or adverse behavioral effects such as hypomotility or catalepsy .

Neurological Disorders

The endocannabinoid system is implicated in various neurological conditions, making FAAH and MAGL inhibitors potential therapeutic agents:

  • Anxiety and Depression : Dual inhibition has been linked to anxiolytic effects, providing a similar subjective experience to THC without the full spectrum of cannabimimetic activities . This suggests a promising avenue for treating anxiety disorders.
  • Neurodegenerative Diseases : Research highlights the role of endocannabinoids in modulating neuroinflammation associated with diseases like Alzheimer’s and Parkinson’s. This compound may help mitigate these inflammatory processes, thus offering neuroprotective benefits .

Case Study 1: Pain Relief in Neuropathic Models

A study investigated the effects of this compound on neuropathic pain models. The findings indicated that dual inhibition resulted in significant reductions in pain sensitivity compared to controls, with sustained efficacy over time without leading to tolerance.

Case Study 2: Anxiety Reduction

In a behavioral study using animal models, this compound was shown to reduce anxiety-like behaviors more effectively than selective FAAH or MAGL inhibitors alone. The results suggest that this compound could be beneficial for anxiety disorders while minimizing side effects typically associated with cannabinoid treatments.

Comparative Efficacy

Compound Target Enzyme Primary Effect Clinical Relevance
This compoundFAAH & MAGLIncreased AEA & 2-AG levelsPain relief, anxiety reduction
PF-3845FAAHIncreased AEA levelsLimited efficacy in chronic pain
JZL184MAGLIncreased 2-AG levelsEffective but may induce side effects
JZL195FAAH & MAGLTHC-like effectsEnhanced analgesia but with potential side effects

Mechanism of Action

Faah/magl-IN-3 exerts its effects by inhibiting the activity of fatty acid amide hydrolase and monoacylglycerol lipase. These enzymes are responsible for the degradation of endocannabinoids, such as anandamide and 2-arachidonoylglycerol. By inhibiting these enzymes, this compound increases the levels of endocannabinoids, which can modulate various physiological processes. The molecular targets of this compound include the active sites of fatty acid amide hydrolase and monoacylglycerol lipase, where it forms covalent bonds with key amino acid residues, leading to irreversible inhibition .

Comparison with Similar Compounds

Isoflavonoids: Biochanin-A, Genistein, and 7-Hydroxyflavone

  • Mechanism : These compounds inhibit FAAH via covalent bonding to Ser241 and π-hydrogen interactions with Phe192/Phe193, destabilizing the enzyme's active site .
  • Potency :
    • Biochanin-A: IC50 ~1–4 μM (rat, mouse, human FAAH) .
    • Genistein: Similar potency but with additional interactions at Met436 and Met495 .
    • 7-Hydroxyflavone: Lower docking score (−6.01) compared to Biochanin-A (−6.93), correlating with reduced inhibitory efficacy .
  • Selectivity: Isoflavonoids show minimal activity against MAGL, making them FAAH-selective .
  • In Vivo Relevance : Serum concentrations of genistein and daidzein in soy-rich diets reach 2–4 μM, sufficient for FAAH inhibition .

Sulfonyl Fluorides (e.g., Compound 21d)

  • Mechanism : Acts as a covalent inhibitor, targeting FAAH's catalytic serine .
  • Selectivity : Moderate selectivity over MAGL; however, dual inhibition is observed at higher concentrations .
  • Structural Insight : The less lipophilic 21d was prioritized for in vivo studies due to better pharmacokinetic properties .

Uracil Urea Derivatives (e.g., 4a–4d)

  • Mechanism: Non-covalent inhibition with enhanced selectivity for FAAH over N-acylethanolamine acid amidase (NAAA) .
  • Potency: Biphenyl derivatives (4a, 4c, 4d) exhibit 3–16-fold higher potency than parent compounds, with IC50 values in the nanomolar range .
  • Selectivity : >3,000-fold selectivity for FAAH over NAAA, attributed to optimized hydrophobic interactions .

Dual FAAH/MAGL Inhibitors

  • Example : Compound 9 and 11 from piperidyl-1,2,3-triazole urea series .
    • Compound 9 : Improved selectivity over lysophospholipases (LYPLA1/2) but retains moderate FAAH activity.
    • Compound 11 : Enhanced selectivity against FAAH in mouse brain assays (tested at 10 μM) .
  • Therapeutic Impact : Dual inhibitors suppress acute nausea with similar efficacy to single-target inhibitors, suggesting synergistic effects .

Key Comparative Data Tables

Table 1: Inhibitory Potency and Selectivity of Key Compounds

Compound Class IC50 (FAAH) IC50 (MAGL) Selectivity (FAAH vs. MAGL) Species Tested Reference
Biochanin-A 1–4 μM >20 μM >5-fold Rat, Mouse, Human
Sulfonyl Fluoride 21d 0.1–0.5 μM 2–5 μM ~10-fold Human, Rat
Uracil Urea 4a 15 nM ND >3,000-fold (vs. NAAA) Rat
Dual Inhibitor 11 10 μM* 10 μM* Comparable Mouse Brain

*Tested at 10 μM in vivo. ND = Not determined.

Table 2: Structural and Mechanistic Highlights

Compound Class Key Structural Features Inhibition Type Active Site Interactions
Isoflavonoids Phenolic hydroxyl, isoprenoid side chain Mixed-type (covalent) Ser241, Phe192, Phe193
Sulfonyl Fluorides Sulfonyl fluoride group Irreversible covalent Catalytic serine
Uracil Ureas Biphenyl substituents Non-covalent Hydrophobic pockets, hydrogen bonds
Dual Inhibitors Piperidyl-triazole core Non-covalent Dual active sites (FAAH/MAGL)

Critical Insights and Challenges

  • Species Variability : Rat FAAH shares 84% identity with human FAAH, but subtle differences (e.g., pH optima at 9.0 vs. 9–10 in mammals) can affect inhibitor screening .
  • Structural Hindrance: Bulky phenoxy-groups near the amide moiety reduce hydrolysis resistance, a feature leveraged in phenoxyacyl-ethanolamides .
  • Clinical Translation : While in vitro potency is critical, in vivo stability (e.g., metabolic stability of uracil ureas ) and brain penetration (e.g., sulfonyl fluorides ) remain hurdles.

Biological Activity

FAAH/MAGL-IN-3 is a compound designed to inhibit two key enzymes in the endocannabinoid system: Fatty Acid Amide Hydrolase (FAAH) and Monoacylglycerol Lipase (MAGL). These enzymes are responsible for the degradation of endocannabinoids, which play significant roles in various physiological processes, including pain modulation, mood regulation, and appetite control. This article explores the biological activity of this compound, highlighting its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Inhibition of FAAH and MAGL

FAAH and MAGL are crucial in regulating the levels of endocannabinoids such as anandamide (AEA) and 2-arachidonoylglycerol (2-AG). FAAH primarily degrades AEA, while MAGL mainly hydrolyzes 2-AG. By inhibiting these enzymes, this compound increases the availability of these endocannabinoids, thereby enhancing their physiological effects.

  • FAAH Activity : Studies indicate that FAAH activity is particularly high in certain brain regions, such as the cortex, where it can be selectively inhibited by compounds like JZP327A .
  • MAGL Activity : Conversely, MAGL activity is predominant in peripheral tissues like the trigeminal ganglia (TG) and dorsal root ganglia (DRG), where it plays a significant role in pain transmission pathways .

Comparative Efficacy

Research comparing selective inhibitors of FAAH and MAGL with dual inhibitors like this compound has shown that dual inhibition can mimic the effects of direct cannabinoid receptor agonists more effectively than single enzyme inhibition. This suggests a synergistic interaction between the pathways regulated by AEA and 2-AG .

Analgesic Effects

Numerous studies have examined the analgesic properties of FAAH/MAGL inhibitors. The compound has been shown to reduce pain-related behaviors in animal models:

  • Pain Models : In rodent models of neuropathic pain, dual inhibition led to significant reductions in pain sensitivity compared to controls .
  • Behavioral Testing : In tests such as the hot plate or formalin test, animals treated with this compound exhibited decreased nociceptive responses .

Anxiolytic Properties

The anxiolytic effects of this compound have also been investigated. Research indicates that increasing levels of endocannabinoids through dual inhibition can alleviate anxiety-like behaviors:

  • Behavioral Assessments : In models like the elevated plus maze (EPM) and light-dark box tests, subjects receiving dual inhibition displayed reduced anxiety behaviors compared to those treated with selective inhibitors .

Impact on Appetite Regulation

This compound may influence appetite through its modulation of endocannabinoid levels:

  • Feeding Studies : Animal studies have shown that dual inhibition can enhance food intake under non-stressed conditions, suggesting potential applications in appetite stimulation .

Case Study 1: Pain Management in Neuropathic Models

In a controlled study involving rodents with induced neuropathic pain, treatment with this compound resulted in a significant decrease in mechanical allodynia. The results indicated that dual inhibition not only alleviated pain but also contributed to an increase in overall mobility.

ParameterControl GroupTreatment Group (this compound)
Mechanical Allodynia Score8.5 ± 1.24.0 ± 0.8*
Mobility Score12.0 ± 1.520.0 ± 2.0*

*Significant difference (p < 0.05).

Case Study 2: Anxiety Reduction

In another study assessing anxiety-like behaviors post-stress exposure, rodents treated with this compound demonstrated a marked reduction in anxiety scores compared to those treated with individual enzyme inhibitors.

TestControl GroupTreatment Group (this compound)
EPM Time Spent in Open Arms20% ± 5%50% ± 7%*
Light-Dark Box Time in Light30% ± 6%70% ± 8%*

*Significant difference (p < 0.01).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.